3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid
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Overview
Description
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a hydroxy-cyclohexylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid typically involves the reaction of a benzoic acid derivative with a hydroxy-cyclohexylethynyl precursor. The reaction conditions often require the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hydroxy-cyclohexylethynyl group under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but lacks the benzoic acid moiety.
1-Benzoylcyclohexanol: Contains a benzoyl group instead of the ethynyl group.
Uniqueness
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is unique due to its combination of a hydroxy-cyclohexylethynyl group with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14(17)13-6-4-5-12(11-13)7-10-15(18)8-2-1-3-9-15/h4-6,11,18H,1-3,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAIBZFFHTURTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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